3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of chemicals.
Preparation Methods
The synthesis of 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including the inhibition of enzymes and the modulation of signaling pathways .
Comparison with Similar Compounds
3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxamide: Known for its antifungal activity.
Benzothiophene derivatives: Known for their anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-[[4-[cyclopentyl(methyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-25(15-6-2-3-7-15)31(28,29)16-12-10-14(11-13-16)22(27)24-19-17-8-4-5-9-18(17)30-20(19)21(23)26/h4-5,8-13,15H,2-3,6-7H2,1H3,(H2,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCXFXFNXMVPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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